molecular formula C11H11NO2 B6893655 N-methyl-2H-chromene-3-carboxamide

N-methyl-2H-chromene-3-carboxamide

Cat. No.: B6893655
M. Wt: 189.21 g/mol
InChI Key: HSQQUAVAWPIBJG-UHFFFAOYSA-N
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Description

N-methyl-2H-chromene-3-carboxamide belongs to a class of synthetic coumarin derivatives recognized for their significant potential in pharmaceutical and medicinal chemistry research. Chromene-3-carboxamide scaffolds are extensively investigated as versatile platforms for developing novel therapeutic agents due to their diverse biological activities. In antimicrobial research, closely related chromene-3-carboxamide derivatives have demonstrated promising in vitro activity against a range of bacterial and fungal strains, with some compounds showing potent effects . This makes the N-methyl derivative a compound of interest for exploring new anti-infective agents. Within neurological disease research, particularly for Alzheimer's disease, chromene-3-carboxamides have shown exceptional promise as potent cholinesterase inhibitors. Studies indicate that these compounds can exhibit inhibitory activity in the nanomolar range against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymatic targets for mitigating cognitive decline . Furthermore, molecular docking studies suggest that such compounds can interact with the peripheral anionic site of AChE, supporting their investigation as multi-target agents . The structural motif is also relevant for oncology research, where various coumarin-based hybrids have displayed in vitro anti-proliferative activity against several human cancer cell lines, including those from colon, lung, breast, and liver cancers . The compound serves as a key synthetic intermediate; the synthesis of chromene-3-carboxamides typically involves the condensation of a salicylaldehyde derivative with a malonic acid derivative in the presence of a base catalyst like piperidine, followed by conversion of the resulting ester to the corresponding carboxamide . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the material with appropriate safety precautions.

Properties

IUPAC Name

N-methyl-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-11(13)9-6-8-4-2-3-5-10(8)14-7-9/h2-6H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQQUAVAWPIBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=CC=CC=C2OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Activation of the carboxylic acid : EDC reacts with coumarin-3-carboxylic acid to form an active O-acylisourea intermediate.

  • Nucleophilic attack : Methylamine displaces the intermediate, forming the amide bond. DMAP acts as a catalyst, enhancing reaction efficiency by stabilizing the intermediate.

Typical Procedure :

  • Dissolve coumarin-3-carboxylic acid (1.0 equiv) in anhydrous dichloromethane at 0°C.

  • Add EDC (1.2 equiv) and DMAP (0.1 equiv) sequentially.

  • Stir for 10 minutes, then add methylamine hydrochloride (1.5 equiv) and triethylamine (2.0 equiv).

  • Warm to room temperature and stir for 4 hours.

  • Isolate the product via aqueous workup and recrystallization from ethanol.

Yield : 74–82%.

Limitations and Optimization

  • Side reactions : Competitive hydrolysis of the active intermediate may occur if moisture is present.

  • Solvent choice : Dichloromethane minimizes side reactions but requires strict anhydrous conditions. Substituting with tetrahydrofuran (THF) improves methylamine solubility but reduces yield by ~10%.

Ester Aminolysis Using Ethyl Coumarin-3-Carboxylate

An alternative method involves aminolysis of ethyl coumarin-3-carboxylate with methylamine, as demonstrated in the synthesis of analogous chromene carboxamides.

Reaction Protocol

  • Substrate preparation : Ethyl 2-oxo-2H-chromene-3-carboxylate is synthesized via Knoevenagel condensation of Meldrum’s acid with salicylaldehyde derivatives.

  • Aminolysis : React the ester with excess methylamine in ethanol under reflux.

Procedure :

  • Reflux ethyl coumarin-3-carboxylate (1.0 equiv) with methylamine (40% aqueous solution, 3.0 equiv) in ethanol for 6 hours.

  • Cool, filter, and recrystallize the precipitate from ethanol.

Yield : 85–94%.

Advantages Over Carbodiimide Coupling

  • Simpler purification : The product precipitates directly, avoiding tedious chromatography.

  • Scalability : Ethanol is a low-cost, green solvent suitable for large-scale synthesis.

Acid Chloride Intermediate Route

For laboratories equipped to handle reactive intermediates, converting coumarin-3-carboxylic acid to its acid chloride prior to amidation offers high efficiency.

Synthesis Steps

  • Acid chloride formation : Treat coumarin-3-carboxylic acid with thionyl chloride (SOCl₂) at reflux.

  • Amidation : React the acid chloride with methylamine in a non-polar solvent.

Detailed Process :

  • Reflux coumarin-3-carboxylic acid (1.0 equiv) with SOCl₂ (3.0 equiv) for 2 hours.

  • Distill excess SOCl₂ under reduced pressure.

  • Dissolve the residue in dry toluene and add methylamine (2.0 equiv) dropwise at 0°C.

  • Stir for 1 hour, then warm to room temperature and isolate via filtration.

Yield : 70–78%.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Cost Scalability
EDC/DMAP Coupling74–824–6 hHighModerate
Ester Aminolysis85–946 hLowHigh
Acid Chloride Route70–783 hModerateLow

Key Findings :

  • Ester aminolysis provides the highest yield and scalability, making it ideal for industrial applications.

  • EDC coupling is preferred for acid-sensitive substrates but incurs higher reagent costs.

  • Acid chloride route is rapid but limited by safety concerns and lower yields.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
N-methyl-2H-chromene-3-carboxamide serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly useful in creating heterocycles and other functionalized derivatives due to its reactive carboxamide group, which can undergo various chemical transformations such as oxidation, reduction, and substitution reactions.

Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit selective inhibitory actions against specific enzymes. For instance, studies have shown that certain chromene derivatives can inhibit carbonic anhydrase isoforms, which are important therapeutic targets for conditions like glaucoma and cancer .

Case Study: Carbonic Anhydrase Inhibition
In one study, a derivative of 2H-chromene-3-carboxamide was evaluated for its inhibitory activity against the hCA IX isoform, exhibiting a Ki value of 107.9 nM. This highlights the compound's potential in drug development aimed at targeting tumor-associated carbonic anhydrases .

Medicinal Applications

Potential Therapeutic Uses
Due to its biological activity, this compound is being investigated for its therapeutic properties. It shows promise in drug development for various diseases, including cancer and metabolic disorders. The mechanism of action often involves modulation of enzyme activity or receptor interactions .

Case Study: MAO Inhibition
A series of new derivatives based on 2H-chromene-3-carboxamide were synthesized and tested for their ability to inhibit monoamine oxidase (MAO) enzymes. These studies indicate that specific modifications to the chromene structure can enhance inhibitory potency, suggesting a pathway for developing antidepressants or neuroprotective agents .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-methyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit pancreatic lipase, an enzyme involved in the digestion of dietary fats. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of triglycerides. This inhibition can lead to reduced fat absorption and potential weight loss .

Comparison with Similar Compounds

The structural and functional diversity of 2H-chromene-3-carboxamides allows for extensive comparisons. Below, these compounds are categorized based on substituent variations, synthesis methods, and biological activities.

Substituent Variations on the Chromene Core
Compound Name Substituent(s) on Chromene Molecular Weight Melting Point (°C) Key Spectral Data ($ ^1H $-NMR, δ ppm) Reference
N-Methyl-2H-chromene-3-carboxamide None (parent structure) 203.20 Not reported Amide NH: ~8.8; Chromene H-4: ~6.2
6-Methoxy-2-oxo-2H-chromene-3-carboxamide 6-OCH$_3$ 249.22 124–125 OCH$_3$: 3.95; Aromatic H: 7.14–8.89
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxamide 7-N(CH$2$CH$3$)$_2$ 286.33 Not reported Diethylamino: 3.47 (q), 1.25 (t)

Key Observations :

  • Electron-donating groups (e.g., methoxy, diethylamino) increase solubility in polar solvents, as evidenced by NMR data in DMSO-d$_6$ .
  • Bulky substituents (e.g., diethylamino) may sterically hinder reactivity, requiring longer reaction times during synthesis .
Substituent Variations on the Amide Nitrogen
Compound Name N-Substituent Molecular Weight Biological Activity (IC$_{50}$) Reference
N-Hydroxy-2-oxo-2H-chromene-3-carboxamide NHOH 205.17 Not reported
N-(Pyridin-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide Pyridinylmethyl 294.29 Potential kinase inhibition
N-(4-Isopropylphenyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide 4-Isopropylphenyl 367.39 Not reported

Key Observations :

  • Aromatic N-substituents (e.g., pyridinylmethyl) introduce π-π stacking interactions, which are critical in kinase inhibition .
Fused-Ring Systems
Compound Name Core Structure Molecular Weight Synthesis Method Reference
3-Oxo-3H-benzo[f]chromene-2-carboxamide Benzo[f]chromene 265.25 Thionyl chloride-mediated acylation
Chromeno[4,3-c][1,2]azaphosphole Chromene fused with azaphosphole 315.28 Reaction with phosphorus esters

Key Observations :

  • Fused-ring systems (e.g., benzo[f]chromene) exhibit redshifted UV-Vis absorption due to extended conjugation, relevant for optical applications .
  • Phosphorus-containing derivatives show notable antioxidant activity (IC${50}$ = 2.8 μg/mL) and cytotoxicity (IC${50}$ = 4.96–7.44 μg/mL against cancer cell lines) .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-methyl-2H-chromene-3-carboxamide in laboratory settings?

  • Methodological Answer : Synthesis optimization involves:
  • Condensation Reactions : Start with salicylaldehyde derivatives and β-ketoesters under acidic/basic conditions to form the chromene core .
  • Amidation : Use coupling agents like EDCI with triethylamine to introduce the carboxamide group. Solvent choice (e.g., DMF, ethanol) and temperature control (60–80°C) are critical for yield .
  • Purification : Employ flash column chromatography or recrystallization (e.g., acetone) to isolate high-purity products .
  • Yield Enhancement : Ultrasound irradiation can accelerate reaction kinetics and reduce side products .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and monitors degradation under storage conditions .
  • X-ray Diffraction : Resolves crystal structure and intermolecular interactions for derivatives .

Q. What in vitro assays are typically employed to assess the antimicrobial activity of chromene carboxamide derivatives?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Time-Kill Assays : Determine bactericidal kinetics over 24 hours .
  • Biofilm Inhibition : Quantify reduction in biofilm formation via crystal violet staining .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Substituent Variation : Synthesize derivatives with halogen (Cl, F), methoxy, or alkyl groups at positions 4, 6, or 8 on the chromene ring .
  • Biological Screening : Compare IC50 values in cancer cell lines (e.g., MCF-7, HeLa) and antimicrobial assays to identify critical substituents .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like topoisomerase II or bacterial enzymes .

Q. What methodologies are recommended for resolving contradictions in biological activity data among structurally similar chromene carboxamide derivatives?

  • Methodological Answer :
  • Comparative Dose-Response Analysis : Test compounds at matched concentrations to rule out potency vs. efficacy discrepancies .
  • Metabolic Stability Assays : Use liver microsomes to assess if differences arise from pharmacokinetic factors (e.g., CYP450 metabolism) .
  • Target-Specific Profiling : Employ kinase/enzyme inhibition panels to identify off-target effects .

Q. How can in silico molecular docking studies be integrated into the research pipeline to predict target interactions?

  • Methodological Answer :
  • Protein Preparation : Retrieve target structures (e.g., EGFR, PARP) from PDB. Optimize hydrogen bonding and protonation states using tools like Chimera .
  • Ligand Preparation : Generate 3D conformers of derivatives with Open Babel.
  • Docking Workflow : Run simulations with AutoDock Vina; validate using co-crystallized ligands. Prioritize compounds with ΔG < -8 kcal/mol .

Q. What strategies can modulate solubility and bioavailability without compromising bioactivity?

  • Methodological Answer :
  • PEGylation : Introduce polyethylene glycol chains to the carboxamide group to enhance aqueous solubility .
  • Prodrug Design : Convert the carboxamide to a methyl ester for improved absorption, followed by enzymatic hydrolysis in vivo .
  • Co-crystallization : Use co-formers like succinic acid to create stable polymorphs with higher dissolution rates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the anticancer efficacy of this compound analogs?

  • Methodological Answer :
  • Standardized Assay Conditions : Re-evaluate compounds under uniform protocols (e.g., MTT assay, 48-hour incubation) .
  • Check Purity : Confirm compound integrity via HPLC and elemental analysis to rule out degradation artifacts .
  • In Vivo Validation : Compare tumor regression in xenograft models (e.g., nude mice) for disputed analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-2H-chromene-3-carboxamide
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N-methyl-2H-chromene-3-carboxamide

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